molecular formula C26H20FNO6 B5214390 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No. B5214390
M. Wt: 461.4 g/mol
InChI Key: RABTVESTSYWUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves the inhibition of COX-2 activity, which results in the suppression of inflammatory mediator production. The compound also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, it has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate have been studied extensively. The compound has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the replication of the hepatitis C virus. It has also been shown to have minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate in lab experiments include its potency and specificity for its target enzymes and viruses. However, the limitations include its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate. These include:
1. Further studies on the compound's anti-inflammatory activity and its potential applications in the treatment of inflammatory diseases.
2. Investigation of the compound's anti-cancer activity and its potential applications in the development of cancer therapeutics.
3. Studies on the compound's potential as an anti-viral agent against other viruses, such as the Zika virus and the Ebola virus.
4. Development of more efficient synthesis methods to increase the yield and purity of the compound.
5. Studies on the compound's pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-cancer, and anti-viral activities make it a valuable target for further research and development. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves the condensation of 4-fluorobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with acetic anhydride and sodium acetate. The resulting intermediate is then coupled with N-[(benzyloxy)carbonyl]-beta-alanine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been studied for its potential as an anti-viral agent, particularly against the hepatitis C virus.

properties

IUPAC Name

[3-(4-fluorophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO6/c27-19-8-6-18(7-9-19)22-16-32-23-14-20(10-11-21(23)25(22)30)34-24(29)12-13-28-26(31)33-15-17-4-2-1-3-5-17/h1-11,14,16H,12-13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABTVESTSYWUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

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